Thiourea-13C

Hyperpolarized MRI Reactive Oxygen Species Imaging In Vivo Molecular Imaging

Researchers relying on deuterated internal standards face chromatographic separation and inadequate ion suppression correction in LC-MS/MS. Thiourea-13C (CAS 113899-66-4), the singly ¹³C-labeled isotopologue (99 atom% ¹³C), co-elutes identically with the analyte, providing optimal matrix-effect correction. - M+1 mass shift enables unambiguous detection in isotope dilution mass spectrometry. - Long T₁ (57 ± 3 s) supports hyperpolarized ¹³C MRSI for real-time in vivo H₂O₂ imaging. - Non-radioactive ¹³C tracer for metabolic pathway elucidation without altered biological interactions. Supplied as a white to off-white crystalline solid; shipped ambient with certificate of analysis.

Molecular Formula CH4N2S
Molecular Weight 77.12 g/mol
CAS No. 113899-66-4
Cat. No. B054350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiourea-13C
CAS113899-66-4
Molecular FormulaCH4N2S
Molecular Weight77.12 g/mol
Structural Identifiers
SMILESC(=S)(N)N
InChIInChI=1S/CH4N2S/c2-1(3)4/h(H4,2,3,4)/i1+1
InChIKeyUMGDCJDMYOKAJW-OUBTZVSYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thiourea-13C (CAS 113899-66-4): A High-Purity Stable Isotope-Labeled Analytical Standard


Thiourea-13C is the singly 13C-labeled isotopologue of the organosulfur compound thiourea, wherein the sole carbon atom exists as the stable carbon-13 isotope rather than the predominant carbon-12 [1]. This substitution increases the nominal molecular mass from 76.12 Da (unlabeled thiourea) to 77.12 Da, yielding a characteristic M+1 mass shift in mass spectrometry without altering the compound's fundamental chemical reactivity or physicochemical properties [2]. As a stable isotope-labeled (SIL) compound, Thiourea-13C is specifically engineered for use as an internal standard in quantitative mass spectrometry, a tracer in metabolic pathway elucidation, and a hyperpolarized probe for magnetic resonance imaging, where the presence of the 13C nucleus confers distinct analytical advantages over its natural abundance counterpart [3].

Why Unlabeled Thiourea or Deuterated Analogs Cannot Substitute for Thiourea-13C in Quantitative and Imaging Workflows


Direct substitution of Thiourea-13C with unlabeled thiourea or deuterated thiourea-d4 is analytically untenable in workflows requiring precise quantification, metabolic tracing, or molecular imaging. Unlabeled thiourea lacks the distinct mass shift required for isotope dilution mass spectrometry and cannot generate the enhanced, chemically shifted NMR signals necessary for hyperpolarized imaging [1]. Conversely, while deuterated analogs like thiourea-d4 provide a mass shift, they exhibit altered physicochemical properties that lead to chromatographic separation from the analyte and fail to correct for matrix-induced ion suppression in LC-MS/MS [2]. The specific 13C nucleus in Thiourea-13C is essential for its unique, quantifiable performance characteristics, making it a non-interchangeable reagent for validated analytical and diagnostic applications [3].

Quantitative Evidence for Selecting Thiourea-13C Over Alternative Isotopologues and Unlabeled Standards


Superior T1 Relaxation Time for Hyperpolarized 13C Magnetic Resonance Imaging

Thiourea-13C exhibits a long spin-lattice relaxation time (T1) of 57 ± 3 seconds at 11.7 T and 37°C, enabling real-time monitoring of its reaction with H2O2 via hyperpolarized 13C magnetic resonance spectroscopic imaging. This T1 value is substantially longer than that of many other hyperpolarized 13C-labeled small molecules, providing an extended temporal window for in vivo detection [1].

Hyperpolarized MRI Reactive Oxygen Species Imaging In Vivo Molecular Imaging

Precise M+1 Mass Shift for Unambiguous Analyte Differentiation in LC-MS/MS

Thiourea-13C provides a definitive +1 Da mass shift (M+1) relative to unlabeled thiourea, enabling its use as an ideal internal standard. This mass difference is sufficient for baseline mass resolution in modern MS instruments while maintaining near-identical chemical behavior, including co-elution in reversed-phase chromatography, which is critical for accurate ion suppression correction [1][2].

Isotope Dilution Mass Spectrometry LC-MS/MS Quantification Internal Standard

Enhanced Correction of Matrix-Induced Ion Suppression Compared to Deuterated Internal Standards

In a systematic LC-MS/MS study, 13C-labeled internal standards demonstrated significantly improved compensation for ion suppression effects compared to their deuterated (2H) counterparts. The 13C-labeled standards co-eluted perfectly with the target analytes, whereas deuterated standards exhibited a chromatographic shift, reducing their effectiveness in correcting for variable matrix effects [1]. While this study used amphetamine standards, the principle is universally applicable to the 13C-label in Thiourea-13C.

Matrix Effects LC-MS/MS Bioanalysis Stable Isotope Labeled Internal Standard

Guaranteed High Isotopic Purity (99 atom% 13C) for Rigorous Quantitative Accuracy

Thiourea-13C is supplied with a certified isotopic enrichment of 99 atom% 13C, as specified in vendor technical datasheets [1]. This high level of enrichment minimizes the contribution of the unlabeled 12C isotopologue to the M+1 channel, thereby reducing background interference and ensuring the accuracy of isotope dilution calculations. Lower purity isotopic standards, or those with unspecified enrichment, introduce systematic error in quantitative workflows.

Isotopic Purity Quality Control Quantitative Accuracy

Primary Application Scenarios for Thiourea-13C Based on Quantifiable Performance Differentiation


Non-Invasive In Vivo Imaging of Reactive Oxygen Species (ROS) Dynamics

This scenario leverages the demonstrated long T1 relaxation time (57 ± 3 s) of hyperpolarized Thiourea-13C [1]. The extended signal lifetime enables real-time monitoring of H2O2-mediated oxidation of Thiourea-13C to distinct chemical products in deep tissues, such as the liver, using hyperpolarized 13C MRSI. This capability is uniquely enabled by the 13C nucleus and the compound's favorable relaxation properties, making it a promising agent for studying oxidative stress in cancer, inflammation, and cardiovascular disease models.

High-Accuracy Quantification of Thiourea and Related Amines in Complex Biological Matrices by LC-MS/MS

In this scenario, Thiourea-13C is employed as a stable isotope-labeled internal standard (SIL-IS) for the quantification of thiourea or amine analytes via isotope dilution mass spectrometry. The precise M+1 mass shift ensures unambiguous detection, while the near-identical chromatographic behavior (co-elution) provides optimal correction for matrix-induced ion suppression, a significant advantage over deuterated internal standards as demonstrated in comparative LC-MS/MS studies [2][3]. This application is critical in clinical pharmacology, toxicology, and environmental analysis, where high precision and accuracy are mandated by regulatory guidelines.

Metabolic Pathway Tracing and Degradation Studies Using 13C-Labeled Substrates

Thiourea-13C serves as a specific 13C-labeled tracer for elucidating the metabolic fate and degradation pathways of thiourea-containing compounds. The incorporation of the single 13C atom allows for tracking of the carbon backbone via NMR or MS without altering the molecule's biological interactions [4]. This is distinct from the use of radiolabeled 14C-thiourea, as 13C is non-radioactive and offers higher spatial resolution for NMR-based metabolic imaging, directly supporting studies in drug metabolism, environmental fate, and agricultural chemical degradation.

Method Development and Validation for Isotope Dilution Mass Spectrometry Assays

This scenario involves the use of certified high-purity (99 atom% 13C) Thiourea-13C as a primary stock for creating calibration standards and quality control samples in LC-MS/MS method development [5]. The guaranteed isotopic enrichment minimizes background signal from the unlabeled species, thereby extending the lower limit of quantitation and improving method linearity. This is a foundational application in any analytical laboratory developing validated methods for thiourea analysis in pharmaceuticals, food, or environmental samples.

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